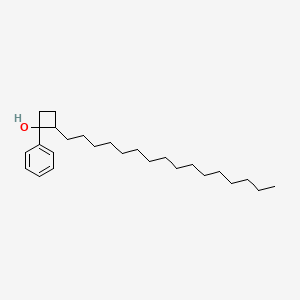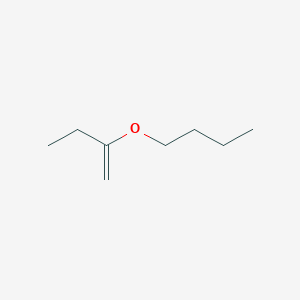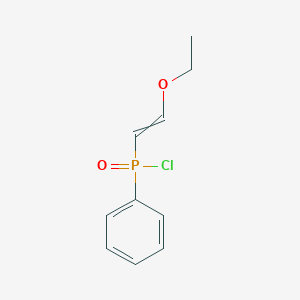
lanthanum;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum nickel is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It is known for its unique properties, including its ability to store hydrogen, making it a valuable material in various scientific and industrial applications. Lanthanum nickel compounds, such as lanthanum pentanickel (LaNi5), are particularly notable for their hydrogen storage capacity and catalytic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum nickel compounds can be synthesized using various methods. One common method is the sol-gel process, which involves using citric acid as a chelating agent. This method allows for the preparation of nanocomposite structures involving lanthanum nickel oxide (LaNiO3) partially substituted with iron and segregated nickel oxide (NiO) . Another method involves impregnating nickel oxide nanoparticles on lanthanum hexaaluminate support, which is synthesized through the urea combustion method .
Industrial Production Methods: In industrial settings, lanthanum nickel alloys are typically produced through high-temperature reduction processes. These processes involve the reduction of lanthanum oxide and nickel oxide at elevated temperatures to form the desired intermetallic compound. The resulting material is then subjected to various purification and characterization techniques to ensure its quality and performance.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum nickel compounds undergo several types of chemical reactions, including oxidation, reduction, and hydrogenation. For example, lanthanum pentanickel (LaNi5) can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly high pressure and low temperature conditions . This compound can also be oxidized by air above 200°C and react with hydrochloric acid, sulfuric acid, or nitric acid above 20°C .
Common Reagents and Conditions: Common reagents used in reactions involving lanthanum nickel compounds include hydrogen gas for hydrogenation reactions and various acids for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving lanthanum nickel compounds include hydrides, oxides, and other intermetallic compounds. For example, the hydrogenation of lanthanum pentanickel results in the formation of LaNi5Hx, which is a hydride with significant hydrogen storage capacity .
Wissenschaftliche Forschungsanwendungen
Lanthanum nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogenation reactions, which are essential in various industrial processes . In biology and medicine, lanthanum nickel compounds are explored for their potential use in medical imaging and as catalysts in the production of synthetic rubbers . Additionally, these compounds are used in the production of nickel-metal hydride batteries, which are commonly used in hybrid cars .
Wirkmechanismus
The mechanism of action of lanthanum nickel compounds, particularly in hydrogen storage, involves the absorption and release of hydrogen atoms within the crystal lattice of the compound. Lanthanum pentanickel (LaNi5) has a calcium pentacopper (CaCu5) type crystal structure, which allows it to absorb hydrogen to form the hydride LaNi5Hx. This process is reversible, allowing the compound to release hydrogen when the pressure decreases or the temperature increases .
Vergleich Mit ähnlichen Verbindungen
Lanthanum nickel compounds are unique due to their high hydrogen storage capacity and catalytic properties. Similar compounds include other lanthanum-based intermetallics, such as lanthanum cobalt (LaCo5) and lanthanum manganese (LaMn5). While these compounds also exhibit hydrogen storage capabilities, lanthanum nickel compounds are often preferred due to their higher stability and efficiency in hydrogen absorption and release .
Eigenschaften
CAS-Nummer |
92522-33-3 |
|---|---|
Molekularformel |
La4Ni |
Molekulargewicht |
614.315 g/mol |
IUPAC-Name |
lanthanum;nickel |
InChI |
InChI=1S/4La.Ni |
InChI-Schlüssel |
TYTONFSBMCBROF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[La].[La].[La].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B14356592.png)



![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)
